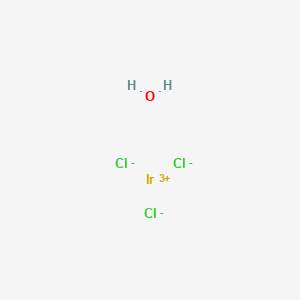

Iridium(3+);trichloride;hydrate

Description

Fundamental Role as a Precursor in Inorganic and Organometallic Synthesis

The primary role of Iridium(III) chloride hydrate (B1144303) in the laboratory is as a versatile precursor for the synthesis of other iridium compounds. matthey.comriyngroup.com Its chloride ligands can be substituted with various other ligands, allowing for the construction of complex coordination and organometallic molecules. This reactivity is central to creating catalysts and materials with tailored electronic and steric properties.

A classic and illustrative example of its utility is in the synthesis of Vaska's complex, trans-[IrCl(CO)(PPh₃)₂], a landmark compound in organometallic chemistry. wikipedia.orgriyngroup.com This transformation showcases the ability to introduce phosphine (B1218219) and carbonyl ligands to the iridium center. Furthermore, Iridium(III) chloride hydrate reacts with ammonia (B1221849) under different conditions to yield various ammine complexes, such as pentaamminechloroiridium(III) chloride, [IrCl(NH₃)₅]Cl₂, and hexaammineiridium(III) chloride, [Ir(NH₃)₆]Cl₃. wikipedia.org

Its role extends to the formation of important organometallic dimers used in catalysis. By heating the hydrate with specific alkenes, such as cyclooctadiene or cyclooctene, in an alcohol-water mixture, researchers can synthesize alkene complexes like cyclooctadiene iridium chloride dimer and chlorobis(cyclooctene)iridium dimer. wikipedia.org These dimers are themselves valuable starting materials for further catalytic studies. The compound is also a key starting point for creating cyclometalated iridium complexes, which are essential in the development of phosphorescent emitters. guidechem.commdpi.com

The following table summarizes several key compounds synthesized directly from Iridium(III) chloride hydrate, highlighting its foundational role in iridium chemistry.

| Precursor | Reagents | Synthesized Compound | Compound Class | Reference |

| Iridium(III) chloride hydrate | Carbon monoxide (CO), Triphenylphosphine (PPh₃) | Vaska's complex (trans-[IrCl(CO)(PPh₃)₂]) | Organometallic complex | wikipedia.org |

| Iridium(III) chloride hydrate | Ammonia (NH₃) | Pentaamminechloroiridium(III) chloride ([IrCl(NH₃)₅]Cl₂) | Inorganic coordination complex | wikipedia.org |

| Iridium(III) chloride hydrate | Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) | Hexaammineiridium(III) chloride ([Ir(NH₃)₆]Cl₃) | Inorganic coordination complex | wikipedia.org |

| Iridium(III) chloride hydrate | 1,5-Cyclooctadiene | Cyclooctadiene iridium chloride dimer ([Ir(COD)Cl]₂) | Organometallic dimer | wikipedia.org |

| Iridium(III) chloride hydrate | 2-phenylpyridine (B120327) (ppy) | 2-phenylpyridine dimer ([Ir(ppy)₂(μ-Cl)]₂) | Cyclometalated organometallic dimer | mdpi.com |

Position in Contemporary Research Paradigms and Emerging Technologies

Iridium(III) chloride hydrate is not merely a historical reagent; it remains at the forefront of contemporary research, driving innovation in catalysis, materials science, and energy technologies. Its derivatives are indispensable in large-scale industrial processes, most notably the Cativa process for producing acetic acid, which relies on iridium-based catalysts. wikipedia.org This process represents a major application of homogeneous catalysis in the chemical industry. google.com

In the realm of materials science and electronics, Iridium(III) chloride hydrate is a critical precursor for the synthesis of phosphorescent materials used in Organic Light-Emitting Diodes (OLEDs). chemimpex.comgoogle.com Iridium complexes enable the efficient harvesting of triplet excitons, leading to high-efficiency displays and lighting. mdpi.comgoogle.com Research in this area is highly active, with scientists continuously developing new iridium complexes derived from the hydrate to improve the color, efficiency, and stability of OLED devices. ontosight.aisigmaaldrich.com

The compound is also central to emerging energy and environmental technologies. It is used to create advanced catalysts for water electrolysis to produce green hydrogen, a key component of a future clean energy economy. g20social.com Specifically, it serves as a precursor for synthesizing highly active and durable iridium oxide (IrO₂) anodes for proton exchange membrane electrolyzer cells (PEMECs). sigmaaldrich.com Moreover, iridium complexes derived from the hydrate are being investigated as additives to enhance the stability and reduce recombination rates in perovskite solar cells. sigmaaldrich.com The global market for hydrated iridium(III) chloride, valued at USD 30.1 million in 2024, is projected to grow, underscoring its sustained importance in these high-tech applications. g20social.com

The table below outlines some of the key contemporary research areas and technologies that rely on Iridium(III) chloride hydrate as a starting material.

| Research Area | Application/Technology | Role of Iridium(III) Chloride Hydrate | Reference |

| Industrial Catalysis | Cativa Process | Precursor for the homogeneous iridium catalyst used in the carbonylation of methanol (B129727) to acetic acid. | wikipedia.org |

| Electronics | Organic Light-Emitting Diodes (OLEDs) | Starting material for synthesizing phosphorescent iridium complexes that act as triplet emitters. | chemimpex.comgoogle.com |

| Energy | Green Hydrogen Production | Precursor for iridium oxide (IrO₂) catalysts used as anodes in water electrolyzers (PEMECs). | sigmaaldrich.comg20social.com |

| Energy | Solar Cells | Used to prepare iridium complexes that act as additives to improve the stability and efficiency of perovskite solar cells. | sigmaaldrich.com |

| Materials Science | Nanomaterials | Precursor for synthesizing iridium-incorporated nanofibers and carbon-supported iridium nanoparticles for catalysis. | sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

Properties

IUPAC Name |

iridium(3+);trichloride;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ir.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRFDVWKTFJAPF-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Cl-].[Cl-].[Cl-].[Ir+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2IrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14996-61-3 | |

| Record name | Iridium trichloride hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14996-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Precursor Chemistry of Iridium Iii Chloride Hydrate

Conventional Solution-Phase Synthetic Pathways for Iridium(III) Complexes

The most established and widely practiced method for synthesizing iridium(III) complexes involves solution-phase reactions where iridium(III) chloride hydrate (B1144303) is treated with specific ligands in a suitable solvent system. nih.gov These reactions often require elevated temperatures and extended reaction times to proceed to completion. rsc.orgnih.gov

A common strategy involves the direct reaction of iridium(III) chloride hydrate with cyclometalating ligands, such as 2-phenylpyridine (B120327) (ppy), in a mixture of an alcohol and water. nih.govacs.org For instance, refluxing iridium(III) chloride hydrate with the C^N main ligand in a 2-ethoxyethanol (B86334)/water mixture (typically in a 3:1 volume ratio) under an inert atmosphere for around 24 hours is a standard procedure to form the initial iridium complex. nih.gov This method is versatile and has been applied to a wide range of pyridine-based and other heterocyclic ligands. nih.govacs.org

The reaction of iridium(III) chloride hydrate with tripodal ligands containing 2-phenylpyridyl moieties can directly yield homoleptic facial (fac)-Ir(C^N)₃ complexes. rsc.org Similarly, it reacts with bipyridine, pyridine (B92270), and acetonitrile (B52724) to form corresponding complexes. wikipedia.org It is also a key precursor for well-known compounds like Vaska's complex, trans-[IrCl(CO)(PPh₃)₂], prepared by reacting the hydrate with the appropriate ligands in solution. wikipedia.org

The following table summarizes typical conditions for conventional solution-phase synthesis of iridium(III) complexes starting from iridium(III) chloride hydrate.

| Ligand Type | Solvent System | Temperature | Reaction Time | Product Type |

| Cyclometalating (e.g., ppy) | 2-Ethoxyethanol/Water | Reflux | ~24 h | Dichloro-bridged Dimer |

| Tripodal (phenylpyridyl) | Not Specified | Not Specified | Not Specified | fac-Ir(C^N)₃ Complex |

| Bipyridine, Pyridine | Alcohol/Water | Heating | Not Specified | Mononuclear Complex |

| Carbonyl & Phosphine (B1218219) | Not Specified | Not Specified | Not Specified | Vaska's Complex |

These conventional methods, while effective, often suffer from drawbacks such as the need for large volumes of high-boiling point organic solvents, long reaction times, and sometimes the necessity for inert atmosphere techniques, which have environmental and cost implications. rsc.orgnih.gov

Advanced Mechanochemical Synthesis Techniques for Iridium(III) Complexes

In recent years, mechanochemistry has emerged as a powerful, efficient, and environmentally friendly alternative to traditional solution-based synthesis. researchgate.net This solid-state approach involves the use of mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of bulk solvents. nih.govresearchgate.net

Ball milling is a prominent mechanochemical technique that has been successfully applied to the synthesis of iridium(III) complexes, particularly tris-cyclometalated iridium(III) complexes. rsc.orgnih.gov This method offers significant advantages, including drastically reduced reaction times, avoidance of harmful organic solvents, and simpler operational procedures that can often be performed in air. rsc.orgresearchgate.net

A two-step mechanochemical protocol has been developed for the rapid and efficient synthesis of various tris-cyclometalated iridium(III) complexes directly from iridium(III) chloride hydrate. rsc.orgnih.gov The process generally involves milling the iridium precursor with the desired ligands, sometimes with a small amount of liquid additive to facilitate the reaction. chemrxiv.org This technique is particularly advantageous for reactions involving poorly soluble materials that are unreactive under conventional solution-based conditions. nih.gov The efficiency of ball milling allows for the cost-effective and timely production of valuable iridium-based materials used in applications like organic light-emitting diodes (OLEDs) and as photoredox catalysts. rsc.orgresearchgate.net

| Synthesis Method | Key Advantages | Typical Reaction Time | Solvent Usage |

| Mechanochemical (Ball Milling) | Rapid, Solvent-less, Air-tolerant, High Yield | < 3.5 hours | Minimal to none |

| Conventional Solution-Phase | Well-established, Versatile | 24-48 hours | Significant amounts |

Formation of Key Intermediates from Iridium(III) Chloride Hydrate

Iridium(III) chloride hydrate is rarely used to directly synthesize the final, complex iridium products in a single step. More commonly, it is first converted into key reactive intermediates, which are then used in subsequent reactions.

A cornerstone of iridium(III) chemistry is the formation of chloro-bridged dimeric complexes of the general formula [Ir(C^N)₂Cl]₂. nih.govrsc.org These dimers are crucial intermediates in the synthesis of a vast number of mononuclear iridium complexes used in phosphorescent materials. acs.orgrsc.org

The standard synthesis involves the reaction of iridium(III) chloride hydrate with two equivalents of a cyclometalating ligand (C^N ligand), such as 2-phenylpyridine (ppy) or its derivatives. nih.govmdpi.com The reaction is typically carried out by refluxing the reactants in a mixture of an alcohol (like 2-ethoxyethanol or methanol) and water. nih.govacs.org For example, reacting IrCl₃·xH₂O with ppyH in a 2-methoxyethanol/water mixture is a model system for producing [Ir(μ-Cl)(ppy)₂]₂. acs.org Microwave irradiation has been shown to significantly accelerate this process. acs.org Another important example is the synthesis of the pentamethylcyclopentadienyl iridium dichloride dimer, [Cp*IrCl₂]₂, which is prepared by reacting hydrated iridium trichloride (B1173362) with pentamethylcyclopentadiene in hot methanol (B129727). wikipedia.org

These dimeric complexes are often poorly soluble, which can complicate their isolation, but they are typically used directly in the next synthetic step without extensive purification. nih.gov The chloro-bridges in these dimers are labile and can be easily cleaved by coordinating solvents or other ligands, making them versatile precursors. acs.orgwikipedia.org

Cyclometalated iridium(III) complexes are a major class of compounds, particularly valued for their photophysical properties. nih.gov The synthesis of these materials heavily relies on precursors generated from iridium(III) chloride hydrate. The process of cyclometalation involves the intramolecular activation of a C-H bond of a ligand to form a stable metallacycle, typically a five-membered C-Ir-N ring. nih.gov

The most common route begins with the synthesis of the aforementioned dichloro-bridged dimers. nih.gov These dimers, such as [Ir(ppy)₂Cl]₂, then react with an ancillary ligand (L-X), which can be another cyclometalating ligand or a neutral bidentate ligand (N^N), to yield the final heteroleptic or homoleptic iridium(III) complex. nih.govmdpi.com For instance, the reaction of [Ir(ppy)₂Cl]₂ with a suitable ancillary ligand in a solvent like a dichloromethane/methanol mixture leads to the formation of cationic complexes of the type [Ir(ppy)₂(N^N)]⁺. mdpi.comnih.gov This two-step procedure, starting from iridium(III) chloride hydrate, is one of the most general and practical methods for preparing a wide variety of tris-cyclometalated iridium(III) complexes. nih.govnih.gov

Coordination Chemistry and Ligand Design in Iridium Iii Systems Derived from Iridium Iii Chloride Hydrate

Principles of Coordination and Ligand Field Theory in Iridium(III) Complexes

The coordination chemistry of iridium(III), a d⁶ metal ion, is largely dictated by the principles of ligand field theory (LFT). wikipedia.orgpurdue.edu In an octahedral environment, the five degenerate d-orbitals of the iridium ion are split into two sets: the lower-energy t₂g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dx²-y², dz²). wikipedia.orgacs.org The magnitude of this splitting, denoted as Δo, is influenced by the nature of the coordinating ligands. nih.gov

Iridium(III) complexes typically exhibit a large ligand-field splitting energy, which favors a low-spin d⁶ electron configuration where the t₂g orbitals are fully occupied and the eg orbitals are empty. nih.gov This electronic arrangement contributes to the remarkable stability of these complexes. nih.gov The strong ligand field exerted by many organic ligands, particularly cyclometalating ligands, pushes the metal-centered (MC) excited states to high energies, minimizing non-radiative decay pathways and often leading to efficient phosphorescence. nih.govnih.gov

The bonding in these complexes involves both sigma (σ) and pi (π) interactions. wikipedia.org The ligands donate electron density to the metal center through σ-bonds. Additionally, π-backbonding can occur, where the filled t₂g orbitals of the iridium ion donate electron density back to the empty π* orbitals of the ligands. wikipedia.org This back-donation strengthens the metal-ligand bond and plays a crucial role in tuning the energies of the frontier molecular orbitals.

Rational Design of Cyclometalating Ligands

Cyclometalated iridium(III) complexes are a prominent class of compounds known for their exceptional photophysical properties. nih.gov The rational design of the cyclometalating ligands is a key strategy for tuning these properties for specific applications. nih.govrsc.org

The electronic properties of the cyclometalating ligands can be systematically modified by introducing various substituent groups. frontiersin.orgucalgary.ca These substituents can exert both inductive and resonance effects, which in turn influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting complex.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase the electron density on the ligand. ucalgary.caacs.org This generally leads to a destabilization (raising the energy) of the HOMO, which is often localized on the iridium center and the phenyl ring of the cyclometalating ligand. nih.govacs.org

Electron-withdrawing groups (EWGs) , such as trifluoromethyl (-CF₃) or cyano (-CN) groups, decrease the electron density on the ligand. frontiersin.orgucalgary.ca This typically results in a stabilization (lowering the energy) of the LUMO, which is often localized on the π-conjugated system of the ligand. nih.gov

By strategically placing EDGs and EWGs on the cyclometalating ligand, the HOMO-LUMO energy gap can be precisely controlled, thereby tuning the emission color of the complex. nih.govacs.org For instance, introducing an electron-withdrawing group can lead to a red-shift in the emission spectrum, while an electron-donating group can cause a blue-shift. acs.org

A study on ruthenium(II) complexes, which share similarities with iridium(III) systems, demonstrated that increasing the electron-donating ability of substituents on the polypyridyl ligands led to a progressive increase in the HOMO energy levels. nih.gov Conversely, research on Mn and Re bipyridine complexes showed that electron-withdrawing substituents shift the reduction potentials to more positive values. frontiersin.org

Iridium(III) complexes can be broadly classified into two main architectural types: homoleptic and heteroleptic. unacademy.com

Homoleptic complexes , with the general formula [Ir(C^N)₃], consist of three identical cyclometalating ligands coordinated to the iridium center. nih.gov

Heteroleptic complexes , with the general formula [Ir(C^N)₂(L^X)], feature two cyclometalating ligands and one ancillary ligand. nih.gov

The choice between a homoleptic and a heteroleptic design has a significant impact on the complex's properties. Homoleptic complexes often exhibit high quantum yields but can be more challenging to synthesize and purify. Heteroleptic complexes offer greater synthetic flexibility, allowing for the fine-tuning of properties by varying the ancillary ligand. tandfonline.comtandfonline.com

For example, a study comparing homoleptic Ir(BOX)₃ and Ir(BTZ)₃ with their heteroleptic counterparts, Ir(4-Me-2,3-dpq)₂(BOX) and Ir(4-Me-2,3-dpq)₂(BTZ), revealed that the homoleptic complexes emitted in the bluish-green region, while the heteroleptic complexes showed red luminescence. tandfonline.com Another investigation into orange-emitting iridium complexes also highlighted the differences in emission color, efficiency, and stability between homoleptic and heteroleptic structures. tandfonline.com

Impact of Ancillary Ligands on Iridium(III) Complex Properties

The electronic nature of the ancillary ligand has a profound effect on the HOMO energy level of the complex. nih.govacs.orgresearchgate.net Electron-rich ancillary ligands tend to raise the HOMO energy, while electron-poor ligands lower it. nih.gov This modulation of the HOMO energy, with a lesser effect on the LUMO, allows for the fine-tuning of the emission energy. nih.govresearchgate.net

The structure of the ancillary ligand, including the donor atoms and chelate ring size, also impacts the complex's properties. nih.gov For instance, studies have shown that different coordination modes of 2-picolinamide ancillary ligands can lead to significant variations in photoluminescence quantum yields without substantially altering the emission wavelength. rsc.org The introduction of bulky substituents on the ancillary ligand can also enhance the radiative transition rates and increase photoluminescence quantum yields. acs.org

Structural Elucidation of Iridium(III) Coordination Compounds

The precise determination of the three-dimensional structure of iridium(III) coordination compounds is essential for understanding their structure-property relationships.

SC-XRD studies have confirmed that in many heteroleptic bis-cyclometalated iridium(III) complexes, the iridium center adopts a distorted octahedral geometry. nih.govacs.orgacs.org Typically, the two cyclometalating ligands are arranged in a cis-C,C and trans-N,N configuration. acs.org The ancillary ligand then occupies the remaining coordination sites.

For example, the crystal structure of [Ir(ppy)₂(DPA)][OTf] revealed a distorted octahedral geometry with the two nitrogen atoms of the ppy ligands in a trans-configuration. nih.gov The Ir-N bond distances to the ancillary DPA ligand were found to be longer than those to the ppy ligands, indicating a trans-effect. nih.gov Similarly, X-ray analysis of iridium(III) complexes with 11H-indeno[1,2-b]quinoxalin-11-one oxime confirmed the chemical formula [Ir(Cp*)(IQ-1)Cl]. mdpi.com

The detailed structural data obtained from X-ray diffraction is invaluable for correlating the molecular structure with the observed photophysical and electrochemical properties, thereby guiding the rational design of new iridium(III) complexes with desired functionalities. rsc.orgmdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and dynamic investigation of iridium(III) complexes synthesized from iridium(III) chloride hydrate (B1144303). One-dimensional (1D) techniques like ¹H and ¹³C NMR, along with two-dimensional (2D) methods such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide profound insights into the coordination environment, ligand conformation, and isomeric purity of these compounds. nih.govnih.gov

In the ¹H NMR spectra of cyclometalated iridium(III) complexes, the signals of the ligand protons are often shifted significantly upon coordination to the iridium center. nih.gov For instance, in complexes where a ligand coordinates through pyridine (B92270) and phenyl rings, a distorted octahedral geometry around the iridium ion is common. nih.gov The chemical shifts and coupling constants in the aromatic region are particularly diagnostic for the coordination mode and the electronic environment of the ligands. mdpi.com For example, in a series of biscyclometalated iridium (III) complexes with a disulfonated bathophenanthroline (B157979) ligand, two isomeric forms were identified and their structures were determined using 1D and 2D ¹H and ¹³C NMR studies. nih.gov The presence of a single set of ¹H NMR signals for certain dinuclear and trinuclear cyclometalated iridium(III) complexes has been interpreted as evidence for the formation of specific stereoisomers (e.g., ΛΛ/ΔΔ or ΛΛΛ/ΔΔΔ). northumbria.ac.uk

Temperature-dependent NMR studies can reveal dynamic processes, such as ligand exchange or restricted rotation within the molecule. rsc.org Furthermore, specialized techniques like ³¹P NMR are crucial for characterizing complexes containing phosphine (B1218219) ligands, providing direct information about the phosphorus-iridium bond and the ligand's coordination. acs.org The carbon chemical shift of a C(O)NR group has been used as a diagnostic tool to distinguish between N,N′- and N,O-isomers in solution for certain organoiridium complexes. researchgate.net

| Complex/System | NMR Technique(s) | Key Findings | Reference(s) |

| Dinuclear & Trinuclear Cyclometalated Ir(III) Complexes | ¹H NMR | A single set of signals suggested the presence of specific stereoisomers (ΛΛ/ΔΔ and ΛΛΛ/ΔΔΔ). | northumbria.ac.uk |

| Ir(III) Complexes with 2-phenylquinoline (B181262) ligand | ¹³C NMR | Characterization of cyclometalated complexes. | researchgate.net |

| Cyclometalated Ir(III) complexes with phosphonate (B1237965) ligands | ¹H, ³¹P NMR | Characterization of complex structure; ³¹P NMR signal at δ 23.18 confirmed phosphonate coordination. | acs.org |

| N^C-Cyclometalated Ir(III) Complexes | 1D ¹H, ¹H–¹H COSY, NOESY | Data confirmed the coordination pattern found in the solid state by XRD. | nih.gov |

| Cp*Ir picolinamidate complexes | ¹³C NMR | C(O)NR chemical shift (≥167 ppm) used as a diagnostic to distinguish N,N′- and N,O-isomers. | researchgate.net |

| Biscyclometalated Ir(III) complexes with disulfonated bathophenanthroline | 1D & 2D ¹H, ¹³C NMR | Identified and determined the chemical structures of two regio-isomers. | nih.gov |

| Ir(III) photosensor complex (Δ,Λ-12) | ¹H NMR | Protons on the bipyridyl ligand became diastereotopic upon complexation, showing complex splitting patterns. | nih.gov |

| fac- and mer-Ir(C^N)₃ complexes | ¹H, ¹³C NMR | Characterization and differentiation of facial and meridional isomers. | acs.org |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Characterization

In ESI-MS, ions are transferred from solution to the gas phase with minimal fragmentation, allowing for the observation of the intact molecular ion. nih.govuvic.ca For cationic iridium(III) complexes, the mass spectrum typically shows a dominant signal corresponding to the complex cation. For example, in the analysis of cyclometalated iridium(III) complexes, signals corresponding to ions like [M+H]⁺ or, for ionic complexes with counter-ions like PF₆⁻, the [M-PF₆]⁺ species are commonly observed. nih.govresearchgate.net The characteristic isotopic pattern of iridium (¹⁹¹Ir and ¹⁹³Ir) provides a definitive signature that aids in the confident assignment of iridium-containing species. researchgate.netresearchgate.net

ESI-MS is not only used for confirming the molecular weight but also for gaining structural insights. rsc.org By adjusting the instrumental parameters (in-source fragmentation) or by performing tandem mass spectrometry (MS/MS), controlled fragmentation of the complex can be induced. uvic.caacs.org The resulting fragmentation pattern can reveal information about ligand connectivity and the stability of different parts of the molecule. uvic.ca For instance, the loss of loosely bound neutral ligands is a common fragmentation pathway. uvic.ca This technique has been instrumental in characterizing a wide range of iridium complexes, from simple mononuclear species to more complex multinuclear architectures. acs.orgresearchgate.netresearchgate.net

| Complex/System | Ionization Mode | Observed Ion(s) | Key Findings | Reference(s) |

| [Ir(ppy)₂(L¹)]⁻ and [Ir(ppy)₂(L²)]⁻ | ESI⁻ | m/z 658 and 708 | Confirmed the calculated molecular mass of the anionic complexes. | acs.org |

| N^C-Cyclometalated Ir(III) Complexes | ESI⁺ | [M+H]⁺, [M-PF₆]⁺ | Dominating signals confirmed the molecular identity of the synthesized complexes. The isotopic patterns were a perfect fit. | nih.gov |

| Complex RIC525 | ESI⁺ | [M+H]⁺ | The observed isotope pattern for the fragment confirmed the structure. | researchgate.net |

| [Ir(L¹ᵃ)₂]Cl | ESI⁺ | [Ir(L¹ᵃ)₂]⁺ | The observed spectrum and isotopic pattern matched the calculated pattern for the complex cation. | researchgate.net |

| Cr(III) and Ru(II) Complexes (relevant principle) | ESI | Multiply charged molecular ions | Unique isotope patterns are crucial for mass assignments. Ligand loss can indicate complex reactivity. | researchgate.net |

| Iridium(III) complexes C1–6 | HR-MS(ESI) | Not specified | Confirmed the monometallic structure with two cyclometalated and one ancillary ligand. | mdpi.com |

Catalytic Applications of Iridium Iii Complexes Originating from Iridium Iii Chloride Hydrate

C-H Activation Catalysis in Organic Synthesis

The direct functionalization of otherwise inert C-H bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and efficient approach to constructing complex molecules. acs.org Iridium(III) complexes have emerged as powerful catalysts for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high levels of control and selectivity. acs.orgnumberanalytics.com These reactions often proceed under mild conditions and exhibit broad functional group tolerance. nih.govacs.org

A key mechanistic step in many iridium(III)-catalyzed C-H activation reactions is the intramolecular oxidative addition of a C-H bond to the metal center. rsc.orgnih.gov This process involves the cleavage of the C-H bond and the formation of a new iridium-carbon and iridium-hydride bond, formally oxidizing the iridium from a +1 to a +3 state. However, in the context of catalysis starting from iridium(III) precursors, the mechanism can be more nuanced.

For instance, in the iridium(III)-catalyzed C-H arylation of electron-rich heteroarenes, computational studies have shown that the reaction proceeds through a concerted metalation-deprotonation (CMD) pathway. nih.gov This mechanism avoids a formal oxidative addition to a higher oxidation state and is consistent with the experimentally observed regioselectivity. nih.gov The transition states in these iridium(III)-catalyzed reactions exhibit stronger metal-carbon interactions compared to analogous palladium(II)-catalyzed systems. nih.gov

The mechanism of C-H activation can also be influenced by the nature of the ligands and the substrate. For example, the reaction of an iridium(I) complex with trimethyl phosphite (B83602) can trigger an intramolecular C-H oxidative addition to form a stable iridium(III) hydride. rsc.orgnih.gov Density Functional Theory (DFT) calculations have elucidated that a square planar iridium(I) intermediate undergoes a concerted intramolecular C-H oxidative addition. rsc.orgnih.gov In some cases, C-H activation can occur via sigma-bond metathesis, particularly with early transition metals, but oxidative addition is more common for late transition metals like iridium. youtube.com

A significant advantage of iridium(III) catalysis is the ability to achieve high regioselectivity in C-H functionalization. This control is often achieved through the use of directing groups on the substrate, which coordinate to the iridium center and position a specific C-H bond for activation. numberanalytics.com

Examples of regioselective C-H functionalization enabled by iridium(III) catalysts include:

C7-Sulfonamidation of Indoles: Iridium(III) catalysts have been successfully employed for the direct C7-sulfonamidation of indoles, providing a route to 7-amino-substituted indole (B1671886) derivatives. The regioselectivity is controlled by the iridium catalyst and a directing group on the indole nitrogen. nih.gov

C7-Amination of N-Pivaloylindoles: The C7-amination of N-pivaloylindoles with sulfonoazides can be achieved using a catalytic system generated from [Cp*IrCl₂]₂. This reaction proceeds with good to excellent yields and is applicable to a wide range of substituted indoles. acs.org

Branch-Selective C–H Alkenylation: Aniline derivatives bearing a pyrimidine (B1678525) directing group undergo branch-selective C–H alkenylation with vinylsilanes and terminal aliphatic alkenes, catalyzed by an iridium(III) complex. DFT calculations have been used to rationalize the observed branch selectivity. acs.org

Triple Regioselective Functionalization of Helicenes: In a one-pot process, cationic mpg.dehelicenes can be tris-functionalized with full regioselectivity through iridium-catalyzed borylation followed by palladium-catalyzed Suzuki cross-coupling. nih.govresearchgate.net

Table 1: Examples of Regioselective C-H Functionalization using Iridium(III) Catalysis

| Substrate Class | Functionalization | Catalyst System (Precursor) | Directing Group | Reference |

| Indoles | C7-Sulfonamidation | Iridium(III) complex | Not specified in abstract | nih.gov |

| N-Pivaloylindoles | C7-Amination | [Cp*IrCl₂]₂ | Pivaloyl | acs.org |

| Aniline Derivatives | Branch-Selective Alkenylation | Iridium(III) complex | Pyrimidine | acs.org |

| Cationic mpg.deHelicenes | Triple Borylation | Iridium catalyst | Not applicable | nih.govresearchgate.net |

Alkane Dehydrogenation Processes Facilitated by Iridium(III) Complexes

Iridium complexes have been extensively studied for their ability to catalyze the dehydrogenation of alkanes, converting them into more valuable alkenes. mdpi.comacs.orgacs.org This transformation is of significant industrial interest for the valorization of light alkanes and polyolefins. rsc.org The development of pincer-ligated iridium complexes has been a key focus in this area, as these catalysts exhibit high activity and selectivity. mdpi.com

Computational studies have been instrumental in understanding the mechanism and regioselectivity of these reactions. For example, DFT calculations have been used to compare the catalytic cycles for different pincer-iridium catalysts and to explain the observed selectivity for the formation of terminal olefins. mdpi.com

Oxidation Reactions Catalyzed by Iridium(III) Species

In addition to C-H activation, iridium(III) complexes are effective catalysts for a range of oxidation reactions. These applications leverage the ability of the iridium center to access multiple oxidation states and facilitate electron transfer processes.

Iridium(III) complexes have been shown to catalyze oxidation reactions using cerium(IV) as the oxidant. chemistrymag.org For example, iridium(III) can catalyze the oxidation of alcohols by cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). acs.org Mechanistic studies of these reactions are crucial for understanding the role of the iridium catalyst and optimizing the reaction conditions.

In the context of the Ce(III)/Ce(IV) redox couple, the structure of the cerium species in solution is highly dependent on the reaction medium. nih.govacs.org In sulfuric acid, Ce(III) exists as a hydrated ion, [Ce(H₂O)₉]³⁺, while Ce(IV) forms a complex with bisulfate ions, [Ce(H₂O)₆(HSO₄)₃]⁺. nih.govacs.org The charge transfer between Ce(III) and Ce(IV) is believed to proceed through a multi-step mechanism involving ligand exchange followed by electron transfer. nih.gov

Kinetic investigations of iridium-catalyzed water oxidation by CAN have suggested an alternative reaction pathway where, after the iridium-catalyzed formation of the O-O bond, the liberation of O₂ occurs through an uncatalyzed process from a cerium intermediate. acs.org

The oxygen evolution reaction (OER) is a critical process in water electrolysis for hydrogen production and is a key target for the development of efficient electrocatalysts. mpg.dersc.org Iridium oxides are among the most active and stable OER catalysts in acidic media. elsevierpure.comresearchgate.net The catalytic activity is linked to the formation of higher-valent iridium species, such as Ir(IV) and Ir(V), on the electrode surface. rsc.org

Operando spectroscopic studies have provided insights into the OER mechanism on iridium oxide surfaces. It has been shown that the applied potential drives the formation of electron-deficient oxygen species that are responsible for water activation and oxidation. mpg.de The rate of the OER has been found to correlate linearly with the amount of oxidative charge stored in the catalyst, which is associated with the formation of these active oxygen species. mpg.de

While crystalline iridium dioxide (IrO₂) is stable under acidic OER conditions, amorphous iridium oxy-hydroxides often exhibit higher intrinsic activity. elsevierpure.comresearchgate.net The interaction between the iridium oxide catalyst and the support material can also significantly influence the OER activity and stability. nih.gov

Mechanistic Insights into Seawater Oxidation Catalysis

The direct electrolysis of seawater to produce green hydrogen is a highly attractive prospect for sustainable energy, but it presents significant challenges. nih.govcosmosmagazine.com A primary obstacle is the high concentration of chloride ions (~0.5 M) in seawater, which leads to the competing and undesirable chlorine evolution reaction (CER) at the anode alongside the intended oxygen evolution reaction (OER). mdpi.comacs.org This not only reduces the efficiency of hydrogen production but also generates corrosive and toxic chlorine gas. mdpi.com Consequently, a key research focus is the development of electrocatalysts that are highly selective for the OER in the presence of chloride.

Iridium-based materials, often derived from iridium(III) chloride hydrate (B1144303), are among the most robust catalysts for OER, particularly under the harsh acidic conditions found in proton exchange membrane water electrolyzers (PEMWE). cosmosmagazine.com Mechanistic studies have revealed that the high performance of these catalysts is linked to the formation of highly oxidized iridium species under operating potentials. nih.gov Using techniques like in situ X-ray absorption spectroscopy, researchers have identified the co-existence of Ir(III) and Ir(V) states at the electrode potentials where OER occurs, with some studies suggesting the active species can reach an average oxidation state as high as Ir(5.3)+. nih.govrsc.org This high oxidation state is believed to be crucial for facilitating the multi-electron transfer process of water oxidation.

A groundbreaking recent discovery has shifted the paradigm of catalyst design for seawater oxidation. Instead of designing catalysts to repel chloride ions, a novel approach involves creating a unique coordination environment where chloride ions dynamically adsorb to the iridium active center. nih.govresearchgate.netnycu.edu.tw In one such system, single iridium atoms anchored on a cobalt iron layered double hydroxide (B78521) (Ir/CoFe-LDH) were shown to establish a unique Ir-OH/Cl coordination in alkaline seawater. nih.govresearchgate.netdntb.gov.ua Operando characterizations and theoretical calculations revealed that this specific coordination plays a pivotal role in lowering the activation energy for the OER, thereby boosting its activity and selectivity over the CER. nih.govresearchgate.net This catalyst demonstrated remarkable performance, achieving high current densities with 100% selectivity and stability for over 1,000 hours in a saline electrolyte. nih.gov

| Electrolyte | Overpotential at 10 mA cm⁻² (mV) | Turnover Frequency (TOF) at 1.48 V vs. RHE (O₂ s⁻¹) | Selectivity | Stability |

|---|---|---|---|---|

| 6 M NaOH | 236 | 1.05 | - | - |

| 6 M NaOH + 2.8 M NaCl | 202 | 7.46 | 100% for OER | > 1,000 hours at high current densities |

Hydrogenation Processes Initiated by Iridium(III) Catalysts

Iridium-catalyzed hydrogenation is a cornerstone of synthetic chemistry, used for the reduction of a wide range of unsaturated functional groups. acs.orgyoutube.com Iridium(III) chloride hydrate is a frequent starting material for generating the active catalytic species for both homogeneous and heterogeneous hydrogenations. wikipedia.orgsigmaaldrich.com

In homogeneous catalysis, iridium complexes offer high selectivity and operate under mild conditions. youtube.com The mechanism of these reactions is often intricate and can be tuned by the choice of ligands, solvents, and additives. cdnsciencepub.comrsc.org Two primary mechanistic classes for imine hydrogenation are the "inner-sphere" and "outer-sphere" pathways. A prominent example is the catalyst system used for the large-scale asymmetric hydrogenation to produce the agrochemical (S)-metolachlor, which is generated in situ from an iridium precursor, a chiral diphosphine ligand, and additives. nih.gov Density functional theory (DFT) calculations suggest a plausible outer-sphere mechanism where the imine substrate is first protonated. This is followed by a hydride transfer from a neutral Ir(III)-trihydride complex to the resulting iminium ion, which generates the chiral amine product without the substrate needing to coordinate directly to the iridium center. nih.gov

The catalytic cycle for alkene hydrogenation can also vary. While rhodium catalysts often follow an "olefin first" pathway, many iridium systems are "hydrogen first" catalysts. youtube.com However, the specific pathway depends on the catalyst structure. For instance, Crabtree's catalyst, a cationic Ir(I) complex, operates via an olefin-first mechanism. youtube.com The substrate coordinates to the Ir(I) center, followed by oxidative addition of H₂ to form an Ir(III) dihydride species. Subsequent migratory insertion of a hydride onto the coordinated alkene and reductive elimination of the alkane product regenerates the active catalyst. youtube.com In contrast, some systems are proposed to cycle between Ir(III) and Ir(V) states. acs.org Catalyst deactivation, often through the formation of stable, bridged hydride dimers, is a critical factor that can limit catalytic turnover. nih.gov

| Mechanism Type | Key Features | Catalyst Oxidation States | Substrate Interaction | Reference Example |

|---|---|---|---|---|

| Outer-Sphere (Imine) | Protonation of substrate first, then hydride transfer. | Ir(III) | No direct coordination required for hydride transfer. | (S)-metolachlor synthesis nih.gov |

| Inner-Sphere (Olefin) | Substrate coordinates, then H₂ adds (oxidative addition). | Ir(I) ↔ Ir(III) | Direct coordination of alkene to Ir center. | Crabtree's Catalyst youtube.com |

| Inner-Sphere (Olefin) | H₂ adds first, then substrate coordinates. | Ir(I) ↔ Ir(III) | Direct coordination of alkene to Ir-dihydride. | General "Hydrogen First" Pathway youtube.com |

| Inner-Sphere (Olefin) | Involves coordination of a second H₂ molecule. | Ir(III) ↔ Ir(V) | Simultaneous migratory insertion and H₂ oxidative addition. | Phosphanooxazoline-Ir catalysts acs.org |

Photoredox Catalysis and Electron Transfer Chemistry

Iridium(III) complexes, synthesized from precursors like iridium(III) chloride hydrate, are central to the field of photoredox catalysis. nih.govresearchgate.net Their unique photophysical properties, including strong visible light absorption, long-lived triplet excited states, and tunable redox potentials, make them exceptionally versatile for initiating a wide range of chemical transformations via single-electron transfer (SET) pathways. researchgate.netacs.org

The fundamental mechanism of iridium photoredox catalysis begins with the absorption of a photon, which promotes the complex to a metal-to-ligand charge transfer (MLCT) excited state (*Ir(III)). This excited state is both a stronger oxidant and a stronger reductant than the ground state, enabling it to engage in electron transfer with organic substrates. The catalytic cycle can proceed through two main quenching pathways:

Oxidative Quenching Cycle: The excited catalyst, *Ir(III), is reductively quenched by a sacrificial electron donor (e.g., a tertiary amine). This generates a reduced Ir(II) species and the oxidized donor. The potent reductant Ir(II) then transfers an electron to the substrate, regenerating the ground-state Ir(III) catalyst and completing the cycle. researchgate.netacs.org

Reductive Quenching Cycle: The excited *Ir(III) is oxidatively quenched by an electron-accepting substrate. This produces an oxidized Ir(IV) complex and the reduced substrate. The Ir(IV) species is then reduced back to the ground-state Ir(III) by a sacrificial donor, closing the catalytic loop.

These fundamental cycles have been harnessed in dual-catalysis systems, where the iridium photocatalyst is paired with a transition-metal catalyst, such as nickel. chinesechemsoc.orgsigmaaldrich.com In this synergistic approach, the iridium photocatalyst generates a radical intermediate from a substrate via a SET process. This radical then enters the catalytic cycle of the nickel co-catalyst, enabling cross-coupling reactions that are difficult to achieve through traditional two-electron pathways. chinesechemsoc.orgsigmaaldrich.com This has opened new avenues for C(sp³)–C(sp²) coupling reactions at room temperature. sigmaaldrich.com

Research has also delved into the intricate details of the electron transfer process itself. Ultrafast spectroscopy has been used to study covalently linked chromophore-catalyst dyads, revealing that photoinduced electron transfer from the iridium center to the chromophore can occur on a picosecond timescale. nih.gov Furthermore, mechanistic studies have explored alternative pathways, such as proton-coupled electron transfer (PCET) and hydrogen atom transfer (HAT), which expand the synthetic utility of these powerful catalysts. chinesechemsoc.orgacs.org

| Property/Pathway | Description | Key Species | Application Example |

|---|---|---|---|

| Photophysical Properties | Strong visible light absorption, long-lived triplet excited states, tunable redox potentials. | Ground State: Ir(III); Excited State: Ir(III) | General photoredox catalysis acs.org |

| Oxidative Quenching | Ir(III) is reduced by a donor, then the resulting Ir(II) reduces the substrate. | Ir(III) → Ir(II) → Ir(III) | Reductive dehalogenation acs.org |

| Reductive Quenching | Ir(III) is oxidized by a substrate, then the resulting Ir(IV) is reduced by a donor. | *Ir(III) → Ir(IV) → Ir(III) | Oxidative C-H functionalization |

| Dual Catalysis | Iridium photocatalyst generates a radical that is used by a co-catalyst (e.g., Ni). | Radical intermediates, Ni(I)/Ni(III) or Ni(0)/Ni(II) | C(sp³)-C(sp²) cross-coupling sigmaaldrich.com |

| Hydrogen Atom Transfer (HAT) | Excited state participates in a concerted transfer of a proton and an electron. | Triplet excited states, HAT agent | Photocatalytic hydrogenation acs.org |

Advanced Materials Science and Energy Conversion Research Utilizing Iridium Iii Chloride Hydrate Derivatives

Fabrication of Electrochemical Sensors and Devices

Derivatives of iridium(III) chloride hydrate (B1144303) are instrumental in the fabrication of highly sensitive and selective electrochemical sensors. A primary application is in the creation of iridium oxide (IrOx) films, which exhibit excellent electrocatalytic properties. These films are often electrodeposited onto substrates like glassy carbon electrodes (GCE) from solutions containing iridium chloride. nih.gov

One notable application is in the development of non-enzymatic sensors for detecting biologically and environmentally important molecules. For instance, an IrOx-modified GCE has been shown to be an effective platform for the simultaneous quantification of nitrite (B80452) and ascorbic acid. nih.gov The sensor operates in a neutral medium and demonstrates high sensitivity and a fast response time. nih.gov

Similarly, iridium oxide-based sensors have shown exceptional performance in the non-enzymatic detection of glucose, a critical aspect of diabetes care. nih.gov These sensors circumvent the need for expensive enzymatic agents and have demonstrated high sensitivity and reliability in complex biological fluids like human serum. nih.gov The fabrication process can involve the electrochemical deposition of an iridium oxide film onto a carbon electrode. mdpi.com

The pH sensing capability of iridium oxide is another significant area of research. mdpi.comutwente.nl Anodically grown iridium oxide films (AIROF) from iridium chloride precursors exhibit a high pH sensitivity, which is dependent on the oxidation state of the iridium oxide. utwente.nl These sensors are promising for applications in harsh environments due to their stability at high temperatures and pressures. utwente.nl For example, an iridium oxide pH electrode, housed within a gas-permeable silicone rubber tubing with a bicarbonate-based electrolyte, has been used for measuring dissolved carbon dioxide. dp.tech

The performance of these electrochemical sensors is often evaluated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). nih.govutwente.nl The data below summarizes the performance of some iridium oxide-based electrochemical sensors.

| Analyte | Sensor Configuration | Linear Range | Detection Limit | Sensitivity | Response Time |

| Nitrite | IrOx/GC | 0.002 to 10 mM | 0.63 μM | 159.7 μA mM⁻¹ cm⁻² | < 5 s |

| Ascorbic Acid | IrOx/GC | 0.01 to 3 mM | 4 μM | 96.2 µA mM⁻¹cm⁻² | < 5 s |

| Glucose | IrO₂-based | Not Specified | Not Specified | 638 μA μM⁻¹cm² | Not Specified |

Synthesis and Application of Iridium-Based Nanomaterials

Iridium(III) chloride hydrate is a key starting material for the synthesis of various iridium-based nanomaterials, including nanoparticles and their oxides. chemimpex.comsigmaaldrich.com These nanomaterials possess unique catalytic and electronic properties that are exploited in diverse applications.

The synthesis of iridium nanoparticles (IrNPs) from iridium(III) chloride hydrate can be achieved through various methods, often involving the reduction of the iridium precursor. nih.gov A common approach is the aqueous reduction of iridium(III) chloride using a reducing agent like borohydride. nih.gov This method can produce small, uniform, and highly crystalline IrNPs without the need for surfactants or ligands. nih.gov

Another synthetic route involves the use of winery waste, such as grape marc extract, as a green reducing and capping agent for the synthesis of IrNPs from iridium trichloride (B1173362). mdpi.com This environmentally friendly method yields very small nanoparticles with catalytic activity. mdpi.com The formation of Ir(0) nanoparticles is confirmed by the disappearance of the characteristic UV-visible peaks of the IrCl₃ solution. mdpi.com

Furthermore, iridium-based nanohybrids can be synthesized by reacting iridium(III) chloride hydrate in methanol (B129727), sometimes in the presence of a stabilizing agent like polyvinylpyrrolidone (B124986) (PVP). mdpi.com These synthetic protocols can yield mixtures of iridium and iridium oxide nanoparticles (Ir/IrO₂) with varying compositions. mdpi.com

The table below outlines different methods for synthesizing iridium nanoparticles from iridium(III) chloride hydrate.

| Reducing Agent | Stabilizer/Solvent | Resulting Nanoparticle Size | Key Features |

| Borohydride | Water (ligand-free) | ~2 nm | Highly crystalline, monodispersed |

| Grape Marc Extract | Water | 3.0–4.5 nm (and larger fraction) | Green synthesis, catalytically active |

| Sodium Hydroxide (B78521) | Methanol | Not Specified | Yields Ir/IrO₂ mixture |

| Not Specified | Methanol with PVP | Not Specified | Yields PVP-stabilized Ir/IrO₂ |

Iridium-based materials, often synthesized from iridium(III) chloride hydrate, are being explored for their potential in advanced battery technologies, particularly in lithium-ion and lithium-oxygen batteries. chemimpex.commdpi.com

In the context of lithium-ion batteries, nanostructured layered lithium iridates (e.g., α-Li₂IrO₃) have been investigated as electrocatalysts for the oxygen evolution reaction (OER), a key process in some battery chemistries. acs.org These materials, synthesized from iridium precursors, can exhibit enhanced intrinsic activity and stability. acs.orgacs.org The electrochemical behavior of these materials is influenced by their nanoscaled nature, where surface reactions play a crucial role. acs.org

Furthermore, iridium-based nanoparticles have been shown to be effective in Li-O₂ batteries. osti.gov Cathodes decorated with iridium nanoparticles can promote the formation of lithium superoxide (B77818) (LiO₂) as the discharge product, which can lead to lower charge overpotentials compared to the typical lithium peroxide (Li₂O₂) product. osti.gov The use of IrLi nanoparticles on a reduced graphene oxide (rGO) support has demonstrated the ability to stabilize LiO₂. osti.gov

Research has also focused on the transformation of amorphous iridium (oxy)hydroxides, derived from iridium precursors, into crystalline, Li-intercalated iridium oxides. nih.gov These materials have shown improved stability as water oxidation catalysts, which is relevant to the development of durable energy storage systems. acs.orgnih.gov

The following table summarizes the application of iridium-based materials in battery development.

| Battery Type | Iridium-Based Material | Function | Observed Benefit |

| Lithium-Ion | Nanoscaled α-Li₂IrO₃ | Electrocatalyst for OER | Enhanced intrinsic activity and stability |

| Lithium-Oxygen | Iridium nanoparticles on rGO | Cathode material | Promotes LiO₂ formation, low charge overpotential |

| Lithium-Oxygen | IrLi nanoparticles on rGO | Cathode material | Stabilizes LiO₂ |

| Not Specified | Li-intercalated Iridium Oxide | Water oxidation catalyst | Increased stability |

Spectroscopic and Computational Investigations of Iridium Iii Chloride Hydrate Derived Systems

Theoretical Approaches and Density Functional Theory (DFT) Calculations

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties of iridium complexes. nih.gov The energy and composition of these orbitals dictate the nature of electronic transitions, which are responsible for the absorption and emission of light.

In many cyclometalated iridium(III) complexes derived from iridium(III) chloride hydrate (B1144303), the HOMO is typically characterized by a mixture of iridium d-orbitals and π-orbitals from the cyclometalating ligands. rsc.orgresearchgate.net Conversely, the LUMO is often localized on the ancillary or chelating ligands. rsc.orgresearchgate.net This spatial separation of the HOMO and LUMO gives rise to charge-transfer transitions upon excitation.

The primary electronic transitions observed in these systems include:

Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal-centered orbital (HOMO) to a ligand-centered orbital (LUMO). researchgate.net This is a common transition in iridium complexes and significantly influences their phosphorescent properties.

Ligand-to-Ligand Charge Transfer (LLCT): In some cases, electron transfer can occur between different ligands within the complex. nih.gov

Intra-Ligand Charge Transfer (ILCT): Transitions can also occur within a single ligand, particularly in ligands with extensive π-systems. tandfonline.comnih.gov

Ligand-Centered (LC) π–π transitions:* These transitions are localized on the aromatic rings of the ligands and typically occur at higher energies. acs.org

The nature and energy of these transitions can be modulated by introducing electron-donating or electron-withdrawing groups on the ligands, which alters the HOMO and LUMO energy levels and, consequently, the emission color and efficiency of the complex. tandfonline.comnih.gov

Table 1: Frontier Molecular Orbital Contributions in Representative Iridium(III) Complexes

| Complex | HOMO Contribution | LUMO Contribution | Primary Transition Character |

| [Ir(ppy)₂Cl]₂ | Ir(d) + ppy(π) | ppy(π) | MLCT/LC |

| [Ir(fpmi)₂(pyim)] | Ir(d) + fpmi(π) | pyim(π) | MLCT/LC |

| [Ir(tfmppz)₂(pyim)] | pyim(π) | tfmppz(π*) | ILCT/LC |

Data compiled from multiple theoretical studies. rsc.orgrsc.org

Upon photoexcitation, iridium complexes undergo a series of dynamic processes in their excited states. A key feature of iridium(III) complexes is the strong spin-orbit coupling induced by the heavy iridium atom. researchgate.net This facilitates efficient intersystem crossing (ISC) from the initially populated singlet excited state to a triplet excited state. nih.gov It is from this triplet state that phosphorescence, a spin-forbidden radiative decay, occurs, which is a hallmark of many iridium complexes. tandfonline.com

Time-resolved spectroscopic techniques, complemented by TD-DFT calculations, are crucial for unraveling the intricate excited-state dynamics. scispace.comrsc.org These studies reveal that following the ultrafast ISC, processes such as vibrational relaxation and charge transfer can occur on the picosecond timescale. scispace.com The nature of the ligands significantly influences these dynamics. For instance, in some bis-cyclometalated complexes, a ligand-to-ligand charge transfer from the cyclometalating ligand to the ancillary ligand can be observed. scispace.com

The character of the emitting triplet state can be a mixture of ³MLCT, ³LLCT, and ³LC states. nih.govnih.gov The specific admixture depends on the electronic properties of the ligands. For example, the introduction of electron-withdrawing groups can favor a more ³LC character in the emitting state. nih.gov Understanding and controlling these excited-state dynamics and charge transfer mechanisms are paramount for designing highly efficient phosphorescent materials. scispace.comrsc.org

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic techniques is employed to experimentally probe the electronic and vibrational properties of iridium complexes derived from iridium(III) chloride hydrate.

UV-visible absorption spectroscopy is a fundamental technique used to characterize the electronic transitions in iridium complexes. rsc.org The absorption spectra of these complexes typically exhibit several distinct features:

High-energy bands (below 350 nm): These intense absorptions are generally assigned to spin-allowed ¹π–π* ligand-centered (¹LC) transitions. nih.govrsc.org

Lower-energy bands (350-450 nm): This region often shows moderately intense bands corresponding to spin-allowed metal-to-ligand charge transfer (¹MLCT) and, in some cases, intraligand charge transfer (¹ILCT) transitions. acs.orgrsc.org

Weak, low-energy tails (above 450 nm): These features, which can extend into the visible region, are characteristic of spin-forbidden transitions directly to triplet excited states (e.g., ³MLCT), which become partially allowed due to the significant spin-orbit coupling of iridium. rsc.orgacs.org

The position and intensity of these absorption bands provide valuable information about the electronic structure of the complex and can be correlated with computational results. researchgate.netresearchgate.net

Table 2: Representative UV-Vis Absorption Data for Iridium(III) Complexes

| Complex | λ_max (nm) (Assignment) | Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) |

| Ir1 | <320 (¹LC) | ~10⁴ |

| 320-550 (¹MLCT/¹LLCT) | Weaker | |

| (MPBFP)₂Ir(detd) | 260-340 (¹LC, π–π*) | Strong |

| ~450-500 (¹MLCT/³MLCT) | Weak |

Data sourced from studies on various iridium(III) complexes. nih.govrsc.org

Time-resolved spectroscopic techniques, such as time-resolved photoluminescence and transient absorption spectroscopy, are powerful tools for investigating the dynamics of excited states. tdl.org These methods allow for the direct measurement of excited-state lifetimes (τ), which can range from nanoseconds to microseconds for phosphorescent iridium complexes. acs.orgnih.gov

By monitoring the decay of the emission or the evolution of transient absorption signals, researchers can gain insights into the various relaxation pathways available to the excited state, including radiative decay (phosphorescence) and non-radiative decay processes. tdl.org The lifetimes are sensitive to the nature of the excited state and the surrounding environment. For example, complexes with a greater ³LC character often exhibit longer lifetimes. nih.gov These studies are crucial for understanding the factors that govern the quantum yield of phosphorescence. scispace.comtdl.org

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is sensitive to its structure and bonding. libretexts.org In the context of iridium complexes derived from iridium(III) chloride hydrate, IR spectroscopy is used to:

Confirm the coordination of ligands: The vibrational frequencies of ligands often shift upon coordination to the iridium center. For instance, the C=O stretching frequency in a ligand can provide information about its bonding to the metal.

Characterize specific functional groups: The presence of characteristic vibrational bands, such as N-H stretches, can confirm the integrity of the ligands within the complex. nih.gov

Analyze metal-ligand vibrations: In the far-IR region, vibrations corresponding to the stretching and bending of bonds between the iridium atom and the coordinating atoms of the ligands can be observed, providing direct information about the coordination environment. libretexts.org

Computational DFT calculations are often used in conjunction with experimental IR spectroscopy to assign the observed vibrational modes, leading to a more complete understanding of the molecular structure. researchgate.net

X-ray Absorption Spectroscopy (XAS) for Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the local geometric and electronic structure of absorbing atoms in a material. dtu.dk For systems derived from iridium(III) chloride hydrate, XAS, particularly at the iridium L-edges (L₁, L₂, and L₃), provides invaluable insights into the oxidation state, coordination environment, and bond distances of the iridium centers. dtu.dkacs.org The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). journaldephysique.org

XANES Analysis for Electronic Structure

The XANES region, which encompasses the absorption edge and extends to about 50 eV beyond it, is highly sensitive to the electronic configuration and local symmetry of the iridium atom. journaldephysique.org The Ir L₃-edge (excitation of a 2p₃/₂ electron) is particularly informative. The features in the XANES spectrum, such as the position and intensity of the "white line" (the prominent peak at the absorption edge), are directly related to the iridium's oxidation state and the density of unoccupied 5d electronic states. acs.orgresearchgate.net

In studies of iridium(III) complexes, the Ir L₃-edge XANES spectra often exhibit a single, strong white line. journaldephysique.orgjournaldephysique.org This feature is characteristic of iridium(III) ions in a low-spin d⁶ electronic configuration, where the t₂g orbitals are completely filled, and the main transition is to the empty e_g orbitals. journaldephysique.orgjournaldephysique.org A shift in the white line position to higher energy generally indicates a higher oxidation state of the iridium atom. acs.org For instance, in situ XAS studies on electrodeposited iridium oxide films have shown a clear, progressive shift of the white line to higher energies as the applied potential is increased, corresponding to the oxidation of Ir(III) to Ir(IV) and subsequently to Ir(V). acs.orgresearchgate.net The energy position for Ir(III) is observed to be close to that of the reference Iridium(III) chloride. researchgate.net

Furthermore, the area under the white line can be correlated with the degree of ligand-to-metal charge transfer. journaldephysique.org In a comparative study of different iridium(III) complexes, a shift in the white line to a lower energy and a smaller peak area for one complex compared to others suggested a more significant ligand-to-metal charge transfer in that system, influenced by differences in ligand type and local symmetry. journaldephysique.orgjournaldephysique.org The shape of the white line and its second derivative can also reveal details about the coordination geometry; a double feature in the second derivative spectrum, for example, has been identified as characteristic of isolated octahedral {IrO₆} units. researchgate.net

| Compound/System | Oxidation State | Ir L₃-edge White Line Position (eV) | Observation |

| Iridium(III) chloride Reference | +3 | ~11215 | Reference for Ir(III) state. researchgate.net |

| Electrodeposited Ir Oxide Film | +3 | Close to IrCl₃ reference | Observed at low applied potential (0.2 V). researchgate.net |

| Electrodeposited Ir Oxide Film | +4 | Shifted to higher energy vs. Ir(III) | Corresponds to IrO₂ reference. acs.orgresearchgate.net |

| Electrodeposited Ir Oxide Film | +5 | Shifted to higher energy vs. Ir(IV) | Observed at high applied potentials. acs.org |

EXAFS Analysis for Geometric Structure

The EXAFS region, extending from about 50 eV to 1000 eV above the absorption edge, consists of oscillations resulting from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. researchgate.net Analysis of these oscillations provides quantitative information about the local atomic structure, including bond distances, coordination numbers, and the identity of neighboring atoms. journaldephysique.org

For systems derived from iridium precursors, EXAFS analysis is crucial for determining the precise bond lengths between the iridium center and its coordinating atoms. In studies of nanocrystalline iridium oxide thin films, the analysis of Ir L₃-edge EXAFS data indicated that iridium ions are coordinated by six oxygen atoms. researchgate.net The analysis revealed a shortening of the mean Ir-O distance in the films compared to crystalline IrO₂, suggesting a structural relaxation in the nanocrystallites. researchgate.net

In situ EXAFS studies have successfully correlated changes in bond lengths with changes in the iridium oxidation state. For electrodeposited iridium oxide films, the Ir-O bond distance was found to decrease as the oxidation state increased, from 2.02 Å for Ir³⁺ sites to 1.97 Å for Ir⁴⁺ and 1.93 Å for Ir⁵⁺ sites. researchgate.net Similarly, in studies of iridium(III) complexes, EXAFS was used to determine Ir-C and Ir-N bond distances, which were found to be reciprocally proportional to the infrared stretching frequencies of the corresponding C≡O and N≡C ligands. journaldephysique.org This demonstrates the competition between the metal-ligand bond and the internal ligand bonds. journaldephysique.org The absence of intense signals in the Fourier transform of the EXAFS data beyond the first coordination shell often indicates a lack of long-range order, characteristic of amorphous or nanocrystalline materials. researchgate.netresearchgate.net

| System | Iridium Oxidation State | Coordination Shell | Bond Distance (Å) |

| Electrodeposited Ir Oxide Film | +3 | Ir-O | 2.02 researchgate.net |

| Electrodeposited Ir Oxide Film | +4 | Ir-O | 1.97 researchgate.net |

| Electrodeposited Ir Oxide Film | +5 | Ir-O | 1.93 researchgate.net |

| Nanocrystalline IrO₂ Thin Film | +4 | Ir-O | ~1.97 (Shortened by 0.04 Å vs. c-IrO₂) researchgate.net |

| Iridium(III) Complex 1 | +3 | Ir-C (of C≡O) | (Data qualitative) journaldephysique.org |

| Iridium(III) Complex 1 | +3 | Ir-N (of N≡C) | (Data qualitative) journaldephysique.org |

XAS data for standard reference compounds, such as anhydrous and hydrated iridium(III) chloride, are available in public databases and serve as critical benchmarks for these studies. nims.go.jpnims.go.jp

Future Research Directions and Emerging Areas in Iridium Iii Chloride Hydrate Chemistry

Development of Novel Iridium(III) Complexes with Tunable Photophysical Properties

A significant area of future research lies in the design and synthesis of new iridium(III) complexes with precisely controlled photophysical properties. dcu.ie Iridium(III) chloride hydrate (B1144303) serves as a common precursor for creating these complex molecules. wikipedia.orgguidechem.com The ability to tune the electronic and steric properties of the ligands attached to the iridium center allows for the fine-tuning of the resulting complex's absorption and emission characteristics. rsc.org

Researchers are investigating how modifying ligand architecture can influence luminescence quantum yields and shift emission colors, which is critical for applications in sensing and imaging. rsc.orggmu.edu For instance, the introduction of bulky or electron-donating groups onto the ligands can enhance emission efficiencies and cause significant shifts in the emission spectra. rsc.org Another strategy involves creating cationic iridium(III) complexes whose photophysical properties can be altered by external stimuli like protons or anions, leading to observable color changes. gmu.edu This research opens the door to creating highly specific chemosensors. gmu.edu

Future work will likely focus on developing complexes that are more photostable and have higher quantum efficiencies. dcu.ienih.gov The exploration of novel ligand systems will be crucial in achieving these goals, enabling the development of advanced materials for a variety of light-based technologies.

| Complex Type | Ligand Modification | Effect on Photophysical Properties | Potential Application |

| Cationic Iridium(III) Complex | Addition of phenanthroline derivatives | Emission wavelength can be red-shifted with acid; emission can be quenched by certain anions. gmu.edu | Chemosensors gmu.edu |

| Phosphorescent Iridium(III) Complex | Incorporation of bulky ligands with strong electron-donating abilities | Enhanced emission quantum yields and significant emission shifts. rsc.org | High-efficiency phosphorescent light-emitting diodes rsc.org |

| Near-Infrared (NIR) Emitting Iridium(III) Complex | Oxidative deoximation initiated by hypochlorous acid | Direct NIR chemiluminescence. nih.gov | In vivo biomedical imaging nih.gov |

Exploration of Unprecedented Catalytic Transformations and Reaction Scope

Iridium(III) chloride hydrate is a vital precursor for a wide array of homogeneous and heterogeneous catalysts. guidechem.comsafina.eu While iridium-catalyzed reactions are well-established in processes like the Cativa process for acetic acid production, future research is aimed at discovering entirely new catalytic transformations. wikipedia.orgmgesjournals.com The versatility of iridium's oxidation states and its ability to form complexes with diverse ligands make it a promising candidate for catalyzing challenging chemical reactions. mgesjournals.com

Researchers are exploring the use of iridium catalysts in novel hydrogenation reactions, particularly for complex substrates like nitrogen heterocycles, facilitated by iridium oxide nanoparticles derived from iridium(III) chloride hydrate. safina.eu There is also significant interest in expanding the scope of iridium-catalyzed reactions to include more environmentally friendly and atom-economical processes. This includes the development of catalysts for hydrodeoxygenation, which is important for converting biomass into valuable chemicals. sigmaaldrich.com

The design of single-atom iridium catalysts represents a cutting-edge area of research. safina.eu These catalysts, where individual iridium atoms are dispersed on a support material, offer the potential for maximum catalytic efficiency and selectivity, opening up possibilities for unprecedented reaction pathways. safina.eu Future efforts will likely focus on creating more robust and recyclable iridium catalysts to enhance their sustainability and economic viability in industrial applications.

Innovations in Optoelectronic Device Performance and Stability

Iridium(III) complexes are preeminent materials for optoelectronic applications, particularly in the fabrication of Organic Light Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LEECs). wiley.com Iridium(III) chloride hydrate is a fundamental starting material for synthesizing the phosphorescent emitters that are at the heart of these devices. google.com The future of this field hinges on innovations that enhance device performance, efficiency, and operational stability.

A key research direction is the development of new iridium(III) emitters that can access a wider range of colors, particularly stable and efficient deep-blue and red emitters, which remain a challenge. rsc.org The molecular design of the ligands plays a crucial role in determining the emission color, quantum yield, and lifetime of the excited state. dcu.ie Researchers are exploring strategies like using bulky ligands or specific ligand substitutions to improve the quantum efficiency and stability of the emitters. rsc.org

Furthermore, there is a push towards simplifying device architecture and reducing manufacturing costs. This involves designing iridium complexes that can be processed from solution, enabling fabrication techniques like printing. Innovations are also focused on improving the stability of the devices, as the degradation of the phosphorescent emitter is a primary cause of device failure. Developing more robust iridium complexes that can withstand the electrical and thermal stresses of device operation is a critical area of future research. dcu.ie The ultimate goal is to create highly efficient, long-lasting, and cost-effective OLEDs and LEECs for displays, lighting, and other photonic applications. wiley.com

| Device Type | Innovation Area | Research Goal |

| Organic Light Emitting Diodes (OLEDs) | Development of novel phosphorescent emitters | Achieve stable and efficient emission across the visible spectrum, especially deep-blue and red. rsc.orgwiley.com |

| Light-Emitting Electrochemical Cells (LEECs) | Enhancing operational stability | Create more robust iridium complexes to prevent degradation and prolong device lifetime. wiley.com |

| General Optoelectronics | Solution-processing techniques | Design iridium complexes suitable for printing and other low-cost manufacturing methods. |

Interdisciplinary Advancements in Materials Science and Sustainable Energy Applications

The unique properties of iridium, derived from precursors like iridium(III) chloride hydrate, are fostering interdisciplinary research at the intersection of materials science and sustainable energy. safina.euontosight.ai Future advancements in this area are poised to address critical global challenges in energy storage and conversion.

In the realm of energy storage, iridium-based materials are being developed for next-generation batteries. For example, iridium-decorated graphene electrodes, synthesized using iridium(III) chloride hydrate, have shown promise in improving the stability and efficiency of vanadium redox flow batteries. safina.eu

For sustainable energy production, iridium complexes are being investigated as photocatalysts for water splitting to generate hydrogen, a clean energy carrier. dcu.iesafina.eu The ability of some iridium complexes to absorb sunlight and catalyze the oxygen evolution reaction (OER), a key step in water splitting, is a major focus. mgesjournals.comsafina.eu Research into single-atom iridium catalysts on supports like nickel hydroxide (B78521) is aimed at creating highly efficient and durable electrocatalysts for this process. safina.eu

The development of materials for solar energy capture and conversion is another promising frontier. Iridium complexes are being incorporated into larger molecular architectures, such as metal-organic frameworks (MOFs) and polymers, to create materials for light-harvesting applications in solar cells and for the production of solar fuels. wiley.com This interdisciplinary approach, combining inorganic chemistry, materials science, and engineering, is essential for harnessing the full potential of iridium in developing sustainable energy technologies.

Q & A

Q. What are the standard methods for synthesizing iridium(III) complexes using IrCl₃·xH₂O as a precursor?

IrCl₃·xH₂O is commonly used in hydrothermal synthesis (e.g., Ti₁₋ₓIrₓO₂ nanostructures) and ligand-exchange reactions. For example, refluxing IrCl₃·xH₂O with organic ligands (e.g., 2-(2,4-difluorophenyl)pyridine) in 2-ethoxyethanol/water under inert conditions produces dimeric intermediates like [Ir(dfppy)₂Cl]₂, which are further functionalized . Hydration levels (xH₂O) must be quantified via thermogravimetric analysis (TGA) to ensure stoichiometric consistency .

Q. How does the hydration state of IrCl₃·xH₂O influence its reactivity in aqueous systems?

Hydration enhances solubility in polar solvents (e.g., water, hydrochloric acid), enabling homogeneous reactions. However, variable hydration (x = 1–3) can lead to inconsistencies in reaction kinetics. For example, anhydrous IrCl₃ is less soluble but offers better control in non-aqueous syntheses . Researchers should characterize hydration via TGA or Karl Fischer titration before use .

Q. What spectroscopic and crystallographic techniques are critical for characterizing IrCl₃·xH₂O-derived complexes?